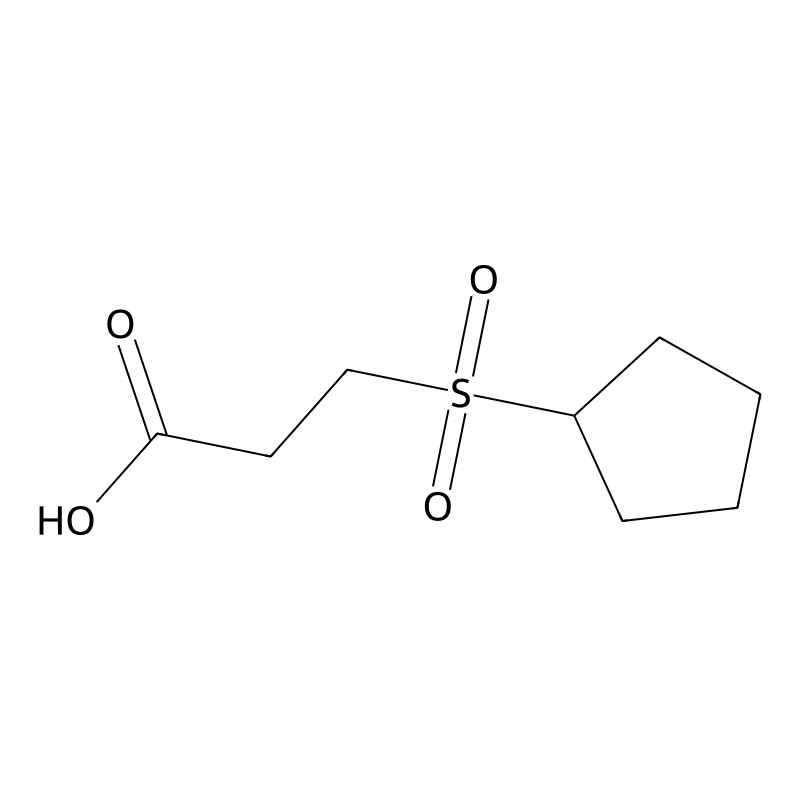3-(Cyclopentanesulfonyl)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(Cyclopentanesulfonyl)propanoic acid is an organic compound characterized by the presence of a cyclopentanesulfonyl group attached to a propanoic acid backbone. Its molecular formula is C₈H₁₄O₄S, and it has a molecular weight of 206.26 g/mol . The compound features a sulfonyl group that contributes to its unique chemical properties and potential biological activities.
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide.
- Nucleophilic Substitution: The sulfonyl group can facilitate nucleophilic attack by other reagents.
These reactions are essential for modifying the compound for specific applications in drug development and synthesis.
Synthesis of 3-(Cyclopentanesulfonyl)propanoic acid typically involves the following methods:
- Direct Sulfonation: Propanoic acid can be sulfonated using cyclopentanesulfonyl chloride in the presence of a base.
- Coupling Reactions: The compound can also be synthesized through coupling reactions involving cyclopentanesulfonyl derivatives and propanoic acid derivatives.
- Multi-step Synthesis: A more complex synthesis may involve several steps including protection-deprotection strategies to obtain the desired sulfonylated product.
These methods allow for the customization of the compound for various research applications.
3-(Cyclopentanesulfonyl)propanoic acid has several applications in scientific research:
- Proteomics Research: It is used as a biochemical tool to study protein interactions and modifications .
- Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific biological pathways.
- Chemical Biology: The compound can serve as a probe in studying biological systems due to its reactive functional groups.
Interaction studies involving 3-(Cyclopentanesulfonyl)propanoic acid focus on its binding affinities and effects on biological targets. Research typically investigates:
- Protein-Ligand Interactions: Understanding how the compound interacts with proteins can reveal its potential therapeutic roles.
- Enzyme Activity Modulation: Studies may assess how the compound affects enzyme kinetics and pathways.
These interactions are critical for evaluating the compound's utility in drug design and therapeutic applications.
Several compounds share structural similarities with 3-(Cyclopentanesulfonyl)propanoic acid. Here are some notable examples:
Uniqueness
The uniqueness of 3-(Cyclopentanesulfonyl)propanoic acid lies in its cyclopentanesulfonyl moiety, which distinguishes it from other propanoic acids. This structural feature may confer distinct biological activities and reactivity patterns not observed in other similar compounds.







